

Solubility Profile of Vanadium(III) Sulfate: A Technical Guide

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Compound of Interest

Compound Name: Vanadium trisulfate

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Abstract

This technical guide provides a comprehensive overview of the solubility of Vanadium(III) sulfate ($V_2(SO_4)_3$) in various solvents. Aimed at researchers, scientists, and professionals in drug development and materials science, this document consolidates available quantitative and qualitative solubility data, details experimental methodologies for solubility determination, and presents a generalized workflow for such measurements. Vanadium(III) sulfate is a pale yellow, stable inorganic compound that is sparingly soluble in water, forming a characteristic green hexaaquavanadium(III) ion, $[V(H_2O)_6]^{3+}$, upon dissolution.^[1] Its solubility is of particular interest in the development of vanadium redox flow batteries. This guide summarizes the known solubility parameters and provides a framework for further empirical investigation.

Introduction

Vanadium(III) sulfate, also known as **vanadium trisulfate**, is an inorganic compound with the formula $V_2(SO_4)_3$.^[2] Unlike many other vanadium(III) compounds, it is stable in air.^[2] The solubility of this compound is a critical parameter in various applications, including its use as a precursor in chemical synthesis and as a component of the negative half-cell electrolyte in vanadium redox flow batteries.^{[3][4]} An understanding of its behavior in different solvent systems is essential for optimizing reaction conditions, formulation development, and performance in electrochemical applications. This guide aims to provide a detailed technical summary of the current knowledge on the solubility of Vanadium(III) sulfate.

Solubility of Vanadium(III) Sulfate

The solubility of Vanadium(III) sulfate is influenced by the solvent, temperature, and the presence of other solutes, such as acids. While extensive quantitative data across a wide range of solvents is limited in publicly available literature, a combination of qualitative descriptions and specific quantitative measurements provides a useful solubility profile.

Aqueous Solubility

Vanadium(III) sulfate is generally described as sparingly or slightly soluble in water.^{[2][5][6]} It dissolves slowly to form a green solution containing the hexaaquavanadium(III) complex ion, $[V(H_2O)_6]^{3+}$.^{[1][2]}

Solubility in Acidic Solutions

The solubility of Vanadium(III) sulfate is significantly affected by the concentration of sulfuric acid. Research related to vanadium redox flow batteries indicates that the solubility of V(III) species decreases with an increasing concentration of sulfuric acid.^{[3][4][7][8]} Paradoxically, while it is practically insoluble in concentrated sulfuric acid, it does dissolve in dilute sulfuric acid solutions.^[1] It has also been noted to dissolve in both dilute and concentrated nitric acid.^[1]

A key quantitative finding shows that a V(III) concentration of up to 2.730 mol/L can be achieved in a 1 mol/L sulfuric acid solution at 30°C.^{[3][4][7][8]} The dissolution of V(III) in sulfuric acid is an exothermic process.^{[3][4][7][8]}

Solubility in Organic Solvents

Information on the solubility of Vanadium(III) sulfate in organic solvents is scarce, with most sources indicating very low solubility. It has been reported to be insoluble in ethanol and acetone.

Temperature Effects

The solubility of Vanadium(III) species in sulfuric acid solutions has been shown to decrease as the temperature increases from 15°C to 40°C, indicating an exothermic dissolution process in this medium.^{[3][4][7][8]} In contrast, its solubility in water is reported to increase slightly in boiling water.^[1]

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for Vanadium(III) sulfate.

Solvent System	Temperature	Solubility	Notes
Water	Room Temperature	Sparingly Soluble[5]	Dissolves very slowly to form a green solution.[1]
Boiling Water	100°C	Slightly Increased Solubility[1]	-
Sulfuric Acid (1 mol/L)	30°C	2.730 mol/L[3][4][7][8]	High concentration achievable and stable for over 60 days.[8]
Sulfuric Acid (5 mol/L)	30°C	0.195 mol/L[8]	Demonstrates decreased solubility with increased acid concentration.
Concentrated Sulfuric Acid	Room Temperature	Practically Insoluble[1]	-
Nitric Acid (dilute and concentrated)	Room Temperature	Soluble[1]	-
Ethanol	Not Specified	Insoluble	-
Acetone	Not Specified	Insoluble	-

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of Vanadium(III) sulfate in a given solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment

- Vanadium(III) sulfate (solid)
- Solvent of interest (e.g., deionized water, sulfuric acid solutions)
- Thermostatic shaker or water bath
- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.45 μm PTFE or equivalent)
- Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES) or a suitable titration setup
- Centrifuge (optional)

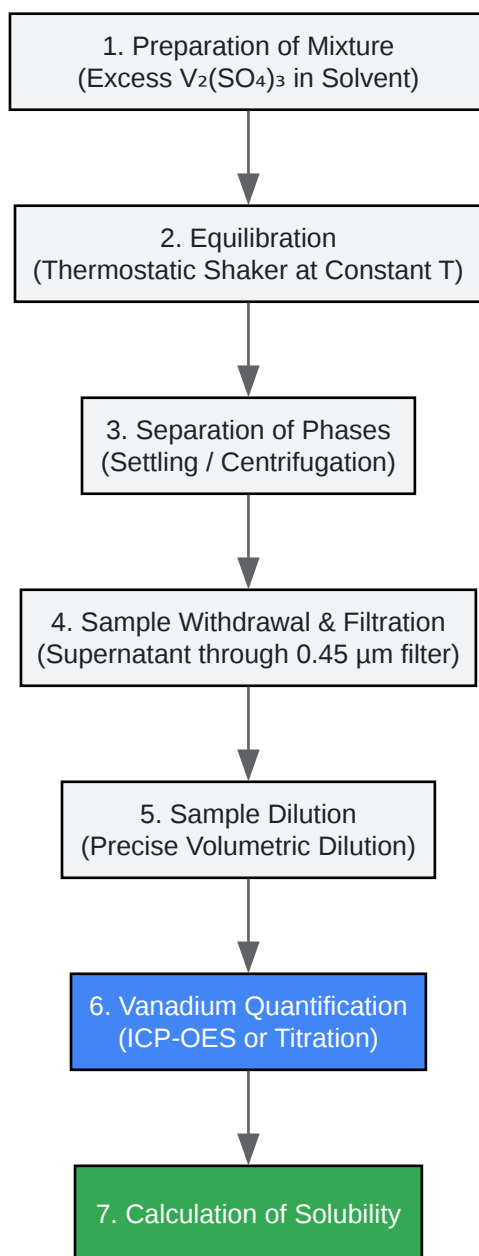
Procedure

- Preparation of Saturated Solution:
 - Add an excess amount of solid Vanadium(III) sulfate to a known volume of the solvent in a sealed container. The excess solid is crucial to ensure saturation.
 - Place the container in a thermostatic shaker or water bath set to the desired temperature.
 - Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
- Sample Collection and Preparation:
 - Once equilibrium is established, allow the mixture to settle.
 - Carefully withdraw a known volume of the supernatant liquid using a pipette. To avoid transferring solid particles, the use of a syringe filter is highly recommended.
 - Alternatively, the sample can be centrifuged to pellet the excess solid before drawing the supernatant.

- Accurately dilute the collected sample to a known volume using the appropriate solvent to bring the vanadium concentration within the analytical range of the chosen quantification method.
- Quantification of Vanadium Concentration:
 - ICP-OES Method (Preferred):
 - Prepare a series of standard solutions of known vanadium concentrations.
 - Calibrate the ICP-OES instrument using the standard solutions.
 - Analyze the diluted sample to determine the concentration of vanadium.
 - Titration Method (Alternative):
 - A redox titration can be employed. For instance, the V(III) in the sample can be oxidized by a standard solution of an oxidizing agent (e.g., potassium permanganate) in an acidic medium. The endpoint can be determined potentiometrically or with a suitable indicator.
- Calculation of Solubility:
 - Using the measured concentration of vanadium in the diluted sample, calculate the concentration in the original saturated solution, accounting for the dilution factor.
 - Express the solubility in the desired units (e.g., g/100 mL, mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of Vanadium(III) sulfate solubility.



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- To cite this document: BenchChem. [Solubility Profile of Vanadium(III) Sulfate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077718#solubility-of-vanadium-trisulfate-in-different-solvents]

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